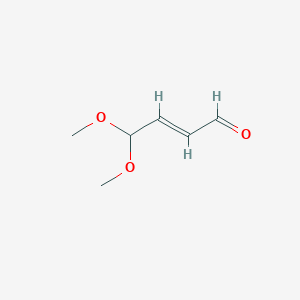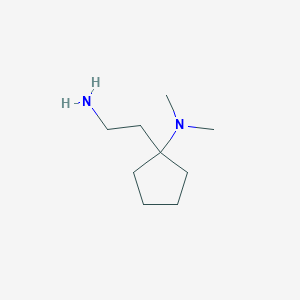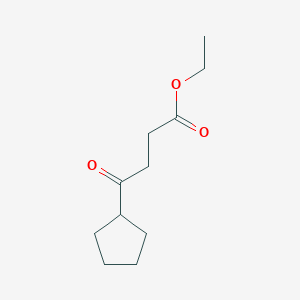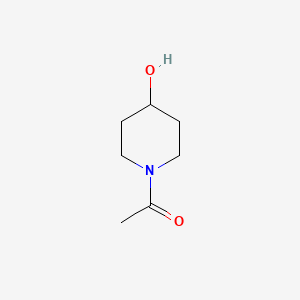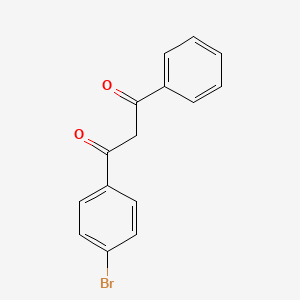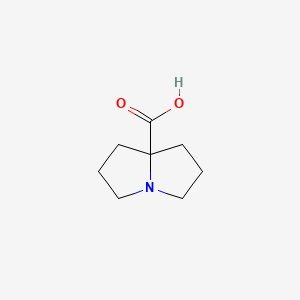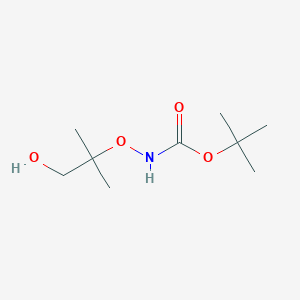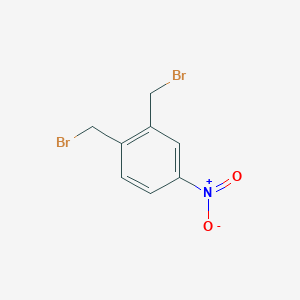
4-Isothiocyanato-N,N-dimethylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-Isothiocyanato-N,N-dimethylbutan-1-amine is a chemical reagent that has been synthesized for applications in protein sequence analysis. It is designed to improve the ease and sensitivity of detecting amino acids in peptide sequences. The compound is characterized by the presence of an isothiocyanate group, which is reactive and can be used to label amino acids for further analysis .
Synthesis Analysis
The synthesis of 4-Isothiocyanato-N,N-dimethylbutan-1-amine involves the reaction of primary amines with carbon disulfide in the presence of a catalyst, such as 4-dimethylaminopyridine, and an oxidant like tert-butyl hydroperoxide. This method has been shown to yield various isothiocyanates, including aryl, benzyl, alkyl, and hydroxyl isothiocyanates, with moderate to good yields ranging from 41% to 82% . Additionally, the synthesis of related compounds has been demonstrated through the stepwise addition of isocyanates and isothiocyanates to organometallic compounds, which can lead to the formation of complex structures such as triazinones .
Molecular Structure Analysis
The molecular structure of 4-Isothiocyanato-N,N-dimethylbutan-1-amine is characterized by the presence of an azo group and an isothiocyanate functional group. The azo group is a chromophore, which allows for the visual detection of the compound and its derivatives. The isothiocyanate group is highly reactive and can be used to form derivatives with amino acids, which are essential for protein sequencing applications .
Chemical Reactions Analysis
The isothiocyanate group in 4-Isothiocyanato-N,N-dimethylbutan-1-amine is known to react with amino acids to form thiohydantoins, which can be separated and detected using chromatography. The compound undergoes a color change from purple to blue to red when exposed to HCl vapor, indicating a chemical change from the isothiocyanate to the thiocarbamoyl amino acid derivative and finally to the thiohydantoin amino acid derivative. This property is particularly valuable for the sequencing of dipeptides and the N-terminal amino acids of proteins .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-Isothiocyanato-N,N-dimethylbutan-1-amine are not detailed in the provided papers, the general properties of isothiocyanates can be inferred. Isothiocyanates are typically polar compounds with moderate boiling points, and they are soluble in organic solvents. The presence of the azo group in the compound likely contributes to its chromophoric properties, making it useful for visual detection in analytical applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
4-Isothiocyanato-N,N-dimethylbutan-1-amine and its derivatives have been studied for their roles in synthetic chemistry, particularly in the synthesis of isothiocyanates. Haojie et al. (2021) demonstrated the synthesis of various isothiocyanates using primary amines and CS2, highlighting the versatility of these compounds in organic synthesis (Haojie et al., 2021). Zhu and Li (2021) developed an efficient method for synthesizing isothiocyanates, showcasing the compound's potential in industrial applications (Zhu & Li, 2021).
Chromatography and Detection
In the field of chromatography and detection, Mahachi et al. (1984) investigated aromatic isothiocyanates, including derivatives of 4-Isothiocyanato-N,N-dimethylbutan-1-amine, as precolumn derivatizing agents for electrochemical detection of amines and amino acids (Mahachi, Carlson, & Poe, 1984).
Photochemistry and Fluorescence
The compound's derivatives have been explored in photochemical studies. Yang et al. (2002) reported on the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, indicating potential applications in fluorescence-based technologies (Yang, Chiou, & Liau, 2002).
Protein Microsequencing
L'italien and Kent (1984) introduced a novel class of isothiocyanates for protein microsequencing. These compounds significantly enhance the detectability of modified phenylthiohydantoin-amino acids, suggesting their utility in protein research (L'italien & Kent, 1984).
Organic Synthesis
In organic synthesis, D’hooghe et al. (2009) utilized a derivative of 4-Isothiocyanato-N,N-dimethylbutan-1-amine in a one-pot synthesis process, demonstrating its role in creating novel organic compounds (D’hooghe, Van Driessche, & Kimpe, 2009).
Safety-Catch Linkers in Solid Phase Synthesis
Davies et al. (2008) developed a N-benzyl-4-amino-2,2-dimethylbutanoic acid-based system, an oxidatively activated safety catch linker for solid phase synthesis. This innovation highlights the compound's role in facilitating complex chemical syntheses (Davies et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-isothiocyanato-N,N-dimethylbutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S/c1-9(2)6-4-3-5-8-7-10/h3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOLPRDFESLZPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCN=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448395 |
Source


|
| Record name | 4-Isothiocyanato-N,N-dimethylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Isothiocyanatobutyl)dimethylamine | |
CAS RN |
507231-28-9 |
Source


|
| Record name | 4-Isothiocyanato-N,N-dimethylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

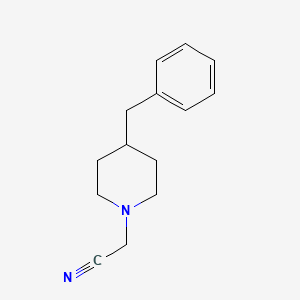
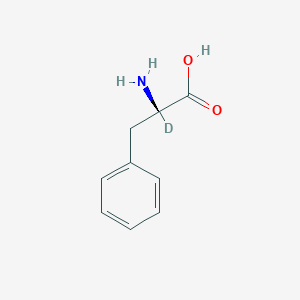
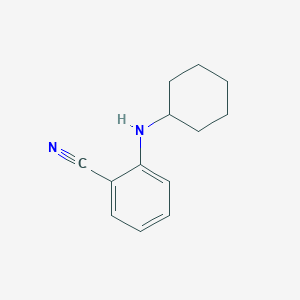

![5-[[9-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]-9H-xanthen-3-yl]oxy]valeric acid](/img/structure/B1337764.png)
